

# Application Notes: cAMP Accumulation Assay with Amn082 Treatment

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## Compound of Interest

Compound Name: Amn082

Cat. No.: B3156462

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## Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling cascades. Its intracellular concentration is tightly regulated by the activity of adenylyl cyclase and phosphodiesterases. G-protein coupled receptors (GPCRs) are a major class of transmembrane receptors that modulate adenylyl cyclase activity. GPCRs that couple to Gs proteins stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, while those that couple to Gi/o proteins inhibit adenylyl cyclase, resulting in decreased cAMP levels. The metabotropic glutamate receptor 7 (mGluR7), a member of the group III metabotropic glutamate receptors, is a Gi/o-coupled GPCR.<sup>[1][2]</sup>

**Amn082** is a selective and potent allosteric agonist of mGluR7.<sup>[3][4][5]</sup> It binds to a site on the transmembrane domain of the receptor, distinct from the orthosteric glutamate binding site, and induces a conformational change that activates the receptor. This activation of mGluR7 leads to the inhibition of adenylyl cyclase, and consequently, a decrease in the intracellular accumulation of cAMP. Therefore, a cAMP accumulation assay is a robust method to quantify the functional activity of **Amn082** at the mGluR7.

## Principle of the Assay

This application note describes the use of a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, to measure changes in intracellular cAMP levels in response to **Amn082** treatment. In this assay format, cells expressing mGluR7 are first stimulated with forskolin, a direct activator of adenylyl cyclase, to

induce a measurable level of cAMP. Subsequently, the cells are treated with **Amn082**. The agonistic activity of **Amn082** at the Gi/o-coupled mGluR7 will inhibit forskolin-stimulated adenylyl cyclase activity, leading to a dose-dependent decrease in intracellular cAMP levels. The amount of cAMP produced is then quantified using a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the concentration of cAMP in the sample.

## Data Presentation

The following tables summarize the quantitative data for **Amn082** in cAMP accumulation assays from various studies.

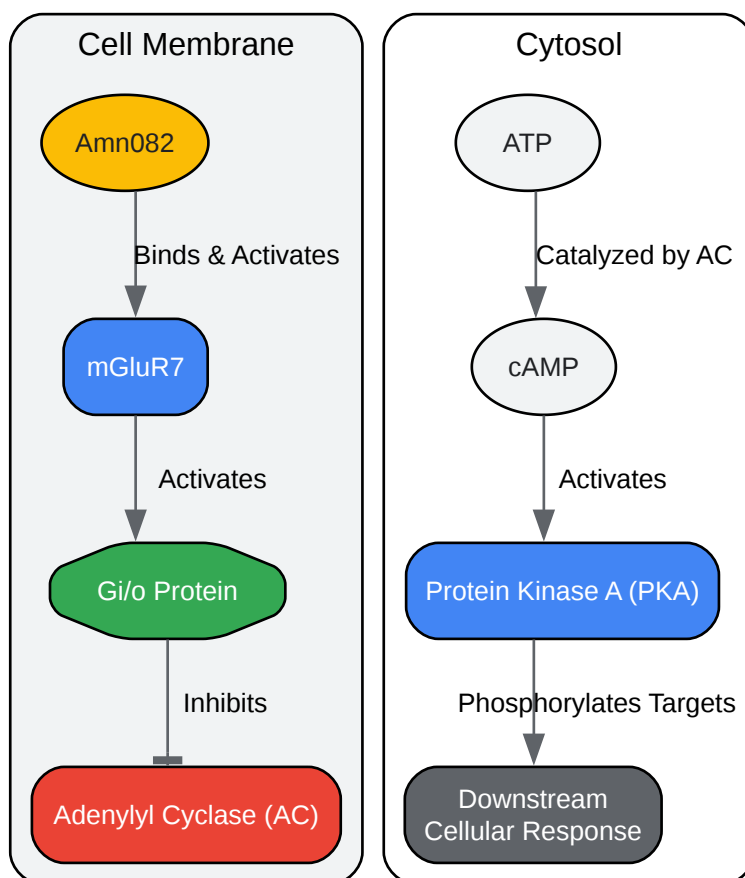
Table 1: Potency of **Amn082** in cAMP Accumulation Assays

Cell Line	Assay Type	Parameter	Value (nM)	Reference
CHO cells stably expressing human mGluR7b	cAMP accumulation assay	EC50	64 ± 32	
Transfected mammalian cells expressing mGluR7	cAMP accumulation assay	EC50	64 - 290	
CHO mGluR7b cells	GTPyS binding assay	EC50	260 (200; 360)	

Table 2: Selectivity of **Amn082**

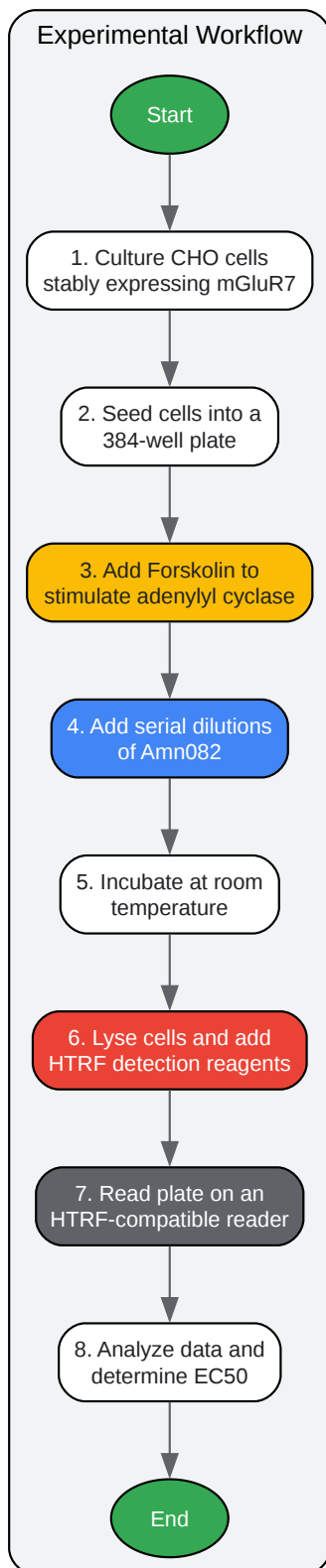
Receptor Subtype	Activity	Concentration Tested ( $\mu\text{M}$ )	Reference
Other mGluR subtypes (mGluR1b, mGluR2, mGluR3, mGluR4, mGluR5a, mGluR6, mGluR8a)	No appreciable activating or inhibitory effects	$\leq 10$	
Selected ionotropic glutamate receptors	No appreciable activating or inhibitory effects	$\leq 10$	

## Mandatory Visualization



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Caption: mGluR7 signaling pathway upon **Amn082** activation.



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